Tripentylalumane
Description
Tripentylalumane (chemical formula: Al(C₅H₁₁)₃) is a trialkylaluminum compound featuring three pentyl groups bonded to an aluminum center. It belongs to a class of organoaluminum reagents widely used in catalysis, polymerization, and organic synthesis. Like other trialkylaluminum compounds, this compound is highly reactive, air-sensitive, and typically handled under inert atmospheres. Its applications include serving as a Lewis acid catalyst in organic reactions and as a precursor for synthesizing metal-organic frameworks (MOFs) or coordination complexes .
Properties
CAS No. |
21302-44-3 |
|---|---|
Molecular Formula |
C15H33Al |
Molecular Weight |
240.40 g/mol |
IUPAC Name |
tripentylalumane |
InChI |
InChI=1S/3C5H11.Al/c3*1-3-5-4-2;/h3*1,3-5H2,2H3; |
InChI Key |
JOJQVUCWSDRWJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[Al](CCCCC)CCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tripentylalumane typically involves the reaction of aluminum trichloride with pentylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the aluminum compound. The general reaction can be represented as follows:
AlCl3+3C5H11MgBr→Al(C5H11)3+3MgBrCl
The reaction is usually conducted at low temperatures to control the reactivity of the organometallic reagents and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also minimizes the risk of exposure to reactive intermediates and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Tripentylalumane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and pentyl radicals.
Reduction: Can reduce certain organic compounds, acting as a reducing agent.
Substitution: Participates in nucleophilic substitution reactions, where the pentyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Often involves the use of hydrogen gas or other reducing agents.
Substitution: Common nucleophiles include halides, amines, and alcohols.
Major Products Formed
Oxidation: Aluminum oxide and pentyl radicals.
Reduction: Reduced organic compounds and aluminum by-products.
Substitution: New organoaluminum compounds with different substituents.
Scientific Research Applications
Tripentylalumane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and composites.
Mechanism of Action
The mechanism of action of tripentylalumane involves its ability to form strong bonds with other molecules through its aluminum center. This allows it to act as a catalyst in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the aluminum center plays a crucial role in stabilizing transition states and intermediates.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
Recent studies highlight this compound’s niche in asymmetric catalysis, where its steric bulk improves enantioselectivity in C–C bond-forming reactions. For example, in a 2024 study, this compound achieved 89% enantiomeric excess (ee) in a palladium-catalyzed cross-coupling, outperforming triethylaluminum (72% ee) .
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